molecular formula C21H31BN4O3 B4290020 [(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON

[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON

Cat. No.: B4290020
M. Wt: 398.3 g/mol
InChI Key: MOIZTTMWGKJOGC-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It serves as a placeholder name for a compound whose specific identity is not disclosed or is yet to be determined. This compound is often used in theoretical studies, educational materials, and research proposals to represent a generic chemical substance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” can involve various synthetic routes depending on its chemical structure. Common methods include:

    Direct Synthesis: Combining precursor molecules under controlled conditions to form “this compound”.

    Catalytic Reactions: Using catalysts to facilitate the formation of “this compound” from simpler compounds.

    Metathesis Reactions: Involving the exchange of parts between two reacting chemical species to form “this compound”.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors, precise temperature and pressure controls, and continuous monitoring to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxygen or other oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group in “this compound” with another.

    Addition: Addition of atoms or groups to the molecule without breaking any bonds.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

    Addition Reagents: Hydrogen, halogens, water.

Major Products

The major products formed from these reactions depend on the specific structure of “this compound” and the reaction conditions. For example, oxidation might yield an oxide, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the nature of “this compound” and its specific interactions within a biological system.

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-4-(2,2-dibutyl-3-oxa-5-aza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraen-4-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BN4O3/c1-4-7-12-22(13-8-5-2)26-14-10-9-11-19(26)25-20(29-22)15-18(24)17(16-23)21(27)28-6-3/h9-11,14H,4-8,12-13,15,24H2,1-3H3/b18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZTTMWGKJOGC-ZCXUNETKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([N+]2=CC=CC=C2N=C(O1)CC(=C(C#N)C(=O)OCC)N)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1([N+]2=CC=CC=C2N=C(O1)C/C(=C(\C#N)/C(=O)OCC)/N)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31BN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Reactant of Route 2
Reactant of Route 2
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Reactant of Route 3
Reactant of Route 3
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Reactant of Route 4
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Reactant of Route 5
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Reactant of Route 6
[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON
Customer
Q & A

Q1: How does (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) interact with its target?

A1: [H]A-585539 acts as a high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It binds to the N-terminal domain of the α7 nAChR, mimicking the action of acetylcholine and triggering downstream signaling pathways [].

Q2: The research mentions SiCH films designed for low-k cap layers in ULSIs. What is the role of Si-C2H4-Si networks in these films, and how do they contribute to material properties?

A3: Si-C2H4-Si networks are crucial for achieving both low dielectric constant (low-k) and robust barrier properties in SiCH films []. These networks reduce film porosity, hindering the diffusion of copper and moisture, which are detrimental to ULSI performance [].

Q3: How were quantum mechanical simulations used in the development of SiCH films for low-k cap layers?

A4: Quantum mechanical simulations were employed to design both the ideal SiCH film structure with Si-C2H4-Si networks and to identify novel precursors for their fabrication via plasma-enhanced chemical vapor deposition (PECVD) [].

Q4: The research paper explores the effects of pesticides on wolf spiders (Pardosa amentata). What were the key parameters used to assess the lethal and sublethal effects of the pesticides?

A6: The study evaluating pesticide effects on Pardosa amentata utilized mortality, behavioral changes, and feeding rate as key parameters to assess both lethal and sublethal effects of pesticide exposure [].

Q5: What analytical techniques were employed to analyze the composition of Cassia mimosoides var. noname (M.) essential oil?

A7: The volatile flavor constituents of Cassia mimosoides var. noname (M.) essential oil were investigated using capillary gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.